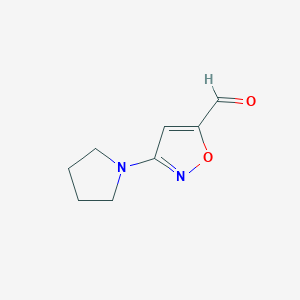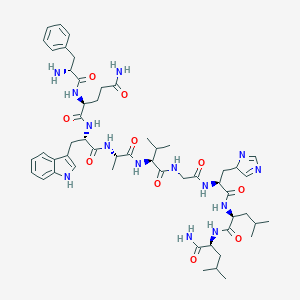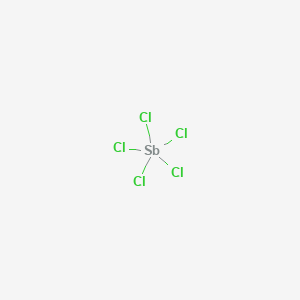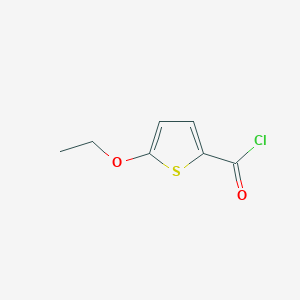
5-Ethoxythiophene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxythiophene-2-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound containing sulfur in its ring structure.
Mecanismo De Acción
The mechanism of action of 5-Ethoxythiophene-2-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a decrease in inflammation and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
5-Ethoxythiophene-2-carbonyl chloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that this compound can reduce the size of tumors and improve the survival rate of mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Ethoxythiophene-2-carbonyl chloride in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various organic compounds, conducting polymers, and electronic materials. It also has potential as a drug precursor. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin. Therefore, proper safety measures should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of 5-Ethoxythiophene-2-carbonyl chloride. One direction is the investigation of its potential as a drug precursor. This compound has shown promise in inhibiting the growth of cancer cells and reducing inflammation. Therefore, further studies could be conducted to develop novel drugs based on this compound. Another direction is the synthesis of novel electronic materials and conducting polymers. This compound has been used as a starting material for the synthesis of various electronic materials. Therefore, further studies could be conducted to develop new materials with improved properties. Additionally, the toxicity of this compound could be further studied to determine its safe handling and use in lab experiments.
Conclusion:
In conclusion, 5-Ethoxythiophene-2-carbonyl chloride is a versatile compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 5-Ethoxythiophene-2-carbonyl chloride involves the reaction of 5-Ethoxythiophene-2-carboxylic acid with thionyl chloride. This reaction results in the formation of 5-Ethoxythiophene-2-carbonyl chloride, which is a colorless liquid with a pungent odor. The reaction can be represented as follows:
Aplicaciones Científicas De Investigación
5-Ethoxythiophene-2-carbonyl chloride has been extensively studied for its potential application in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential to act as an anti-inflammatory and anti-cancer agent. It has also been studied as a potential precursor for the synthesis of novel drugs. In materials science, 5-Ethoxythiophene-2-carbonyl chloride has been used as a starting material for the synthesis of conducting polymers and other electronic materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
Propiedades
Número CAS |
135080-22-7 |
|---|---|
Nombre del producto |
5-Ethoxythiophene-2-carbonyl chloride |
Fórmula molecular |
C7H7ClO2S |
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
5-ethoxythiophene-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3 |
Clave InChI |
FMHGHZPFTCXFPD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(S1)C(=O)Cl |
SMILES canónico |
CCOC1=CC=C(S1)C(=O)Cl |
Sinónimos |
2-Thiophenecarbonylchloride,5-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



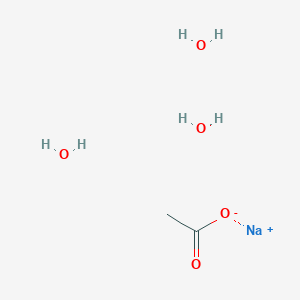
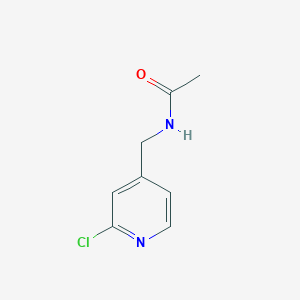
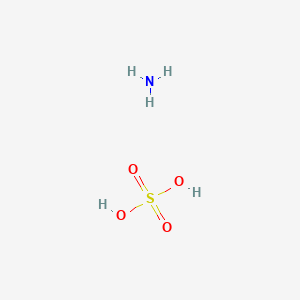
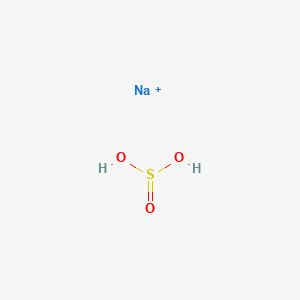
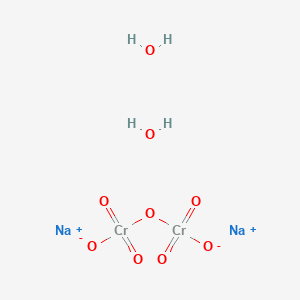

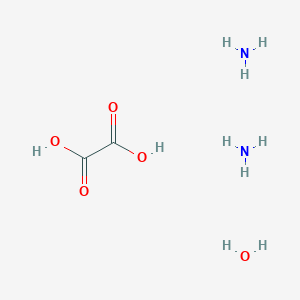
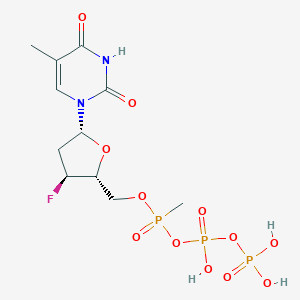
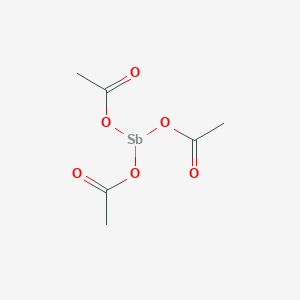
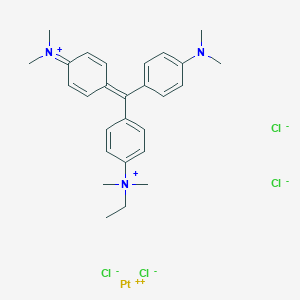
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
